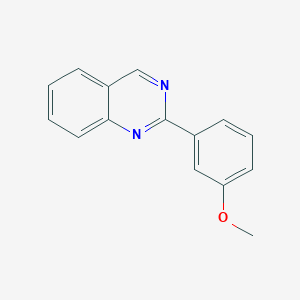

2-(3-Methoxyphenyl)quinazoline

説明

特性

分子式 |

C15H12N2O |

|---|---|

分子量 |

236.27 g/mol |

IUPAC名 |

2-(3-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 |

InChIキー |

FWHMIILKVLNNEC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2 |

製品の起源 |

United States |

準備方法

Copper-Catalyzed Ring Closure

A widely adopted method involves the cyclocondensation of 2-aminobenzamide derivatives with aromatic aldehydes. For 2-(3-methoxyphenyl)quinazoline, 2-amino-3,5-dibromo-benzamide reacts with 3-methoxybenzaldehyde in ethanol under reflux conditions. Copper(II) chloride (CuCl₂) serves as a catalyst, facilitating the formation of the quinazoline core. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding the target compound after recrystallization. This method typically achieves moderate yields (45–60%) and requires careful control of stoichiometry to minimize byproducts.

Solvent and Temperature Optimization

Substituting ethanol with dimethylformamide (DMF) enhances reaction rates due to its high polarity, enabling complete conversion within 3 hours at 70°C. However, DMF necessitates stringent purification steps, such as column chromatography, to isolate the product from oligomeric side products. Comparative studies indicate that ethanol, despite slower kinetics, offers superior selectivity for this compound, particularly when paired with catalytic amounts of sodium metabisulfite (Na₂S₂O₅).

Metal-Free Oxidative Coupling Strategies

Organocatalytic Oxidation

A breakthrough in sustainable synthesis involves the metal-free coupling of o-aminobenzylamine with 3-methoxybenzylamine. Under an oxygen atmosphere, 2,4,6-trihydroxybenzoic acid and boron trifluoride diethyl etherate (BF₃·Et₂O) catalyze the oxidative cyclization to form the quinazoline scaffold. This one-pot method eliminates heavy metal residues and achieves yields up to 81% in dimethyl sulfoxide (DMSO) at 90°C over 48 hours. The mechanism proceeds through sequential imine formation, dehydrogenation, and cyclization, with DMSO acting as both solvent and mild oxidant.

Substrate Scope and Limitations

While this approach is highly efficient for electron-rich aryl groups, electron-deficient aldehydes require extended reaction times (>72 hours) and yield diminished outputs (≤30%). Scaling experiments demonstrate consistent performance at mmol-to-gram scales, though product isolation becomes challenging due to DMSO’s high boiling point. Alternatives like ethyl acetate/hexane mixtures improve recovery rates by 15–20%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces synthesis times from hours to minutes. A protocol combining 2-aminobenzamide and 3-methoxybenzaldehyde in acetic acid under microwave conditions (150°C, 300 W) produces this compound in 68% yield within 20 minutes. The rapid dielectric heating minimizes decomposition pathways, enhancing purity (>95% by HPLC).

Catalytic Additives

Incorporating iodine (I₂) as a Lewis acid further accelerates the reaction, achieving 75% yield in 10 minutes. This method is particularly advantageous for large-scale production, though iodine removal requires additional washing with sodium thiosulfate.

Comparative Analysis of Synthetic Methods

The metal-free oxidative method offers the highest yield and purity, albeit with longer reaction times. Microwave synthesis balances speed and efficiency, making it ideal for high-throughput applications. Copper-catalyzed routes remain valuable for laboratories lacking specialized equipment.

Purification and Characterization

化学反応の分析

反応の種類: 2-(3-メトキシフェニル)キナゾリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキナゾリンN-オキシドを形成できます。

還元: 還元反応により、キナゾリン環をジヒドロキナゾリン誘導体に変換できます。

置換: 親電子求核置換反応により、さまざまな官能基をキナゾリン環に導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬がさまざまな条件下で使用されます。

生成される主な生成物:

酸化: キナゾリンN-オキシド。

還元: ジヒドロキナゾリン誘導体。

置換: さまざまな置換基を持つ官能基化キナゾリン誘導体。

4. 科学研究の応用

化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。

生物学: 抗菌性、抗炎症性、抗がん性など、さまざまな生物活性を示します。

医学: この化合物は、がんや細菌感染症などの病気の治療薬としての可能性について調査されています。

産業: 医薬品、農薬、機能性材料の開発に使用されています。

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including 2-(3-methoxyphenyl)quinazoline, have been extensively studied for their anticancer properties. These compounds exhibit a range of mechanisms targeting various cancer cell lines:

- Inhibition of Cell Proliferation : Research indicates that quinazoline derivatives can inhibit the growth of multiple cancer types, including breast, prostate, and pancreatic cancers. Specific derivatives have shown effectiveness against cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-8 (ileocecal carcinoma) .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGF RTK), which is crucial for tumor angiogenesis .

Anti-inflammatory Properties

Quinazoline derivatives also demonstrate significant anti-inflammatory activity. Studies have shown that certain compounds can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases . The anti-inflammatory effects are often linked to the modulation of cytokine production and inhibition of inflammatory mediators.

Antidiabetic Effects

Recent findings suggest that quinazoline derivatives possess antidiabetic properties by inhibiting enzymes such as alpha-amylase and alpha-glucosidase. This inhibition can help manage blood glucose levels in diabetic patients .

Synthetic Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Condensation Reactions : The compound is often synthesized through condensation reactions involving 3-methoxy aniline and appropriate carbonyl compounds.

- Cyclization : Subsequent cyclization processes lead to the formation of the quinazoline ring structure, which is essential for its biological activity.

Study on Anticancer Activity

A study published in ChemEngineering evaluated a series of quinazoline derivatives for their cytotoxicity against various cancer cell lines. The results indicated that specific derivatives exhibited potent anticancer activity, suggesting their potential as therapeutic agents .

Evaluation as Anti-inflammatory Agents

In another investigation, a series of 4-aminoquinazoline derivatives were synthesized and tested for anti-inflammatory activity. Among them, certain compounds showed significant efficacy in reducing edema in animal models, highlighting their potential for treating inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Specific Effects | Notable Compounds |

|---|---|---|

| Anticancer | Inhibits cell proliferation | 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile |

| Anti-inflammatory | Reduces inflammation in models | Various 4-aminoquinazoline derivatives |

| Antidiabetic | Inhibits alpha-amylase and alpha-glucosidase | Specific quinazoline derivatives |

作用機序

2-(3-メトキシフェニル)キナゾリンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素を阻害したり、受容体に結合したり、細胞プロセスを妨げたりできます。例えば、チロシンキナーゼを阻害し、細胞増殖と生存に関与するシグナル伝達経路を破壊する可能性があります。正確な分子標的と経路は、研究されている特定の生物活性によって異なります。

類似化合物:

2-フェニルキナゾリン: メトキシ基が欠損しており、化学的および生物学的性質が異なります。

2-(4-メトキシフェニル)キナゾリン: メトキシ基が4位にあり、反応性と生物活性を影響を与える可能性があります。

2-(3-ヒドロキシフェニル)キナゾリン:

独自性: 2-(3-メトキシフェニル)キナゾリンは、メトキシ基の特定の位置により、その電子特性、反応性、生物学的標的との相互作用に影響を与えます。この独自性により、さまざまな科学的および産業分野における研究開発に貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

- Solubility: Quinazolinones (e.g., ) exhibit higher aqueous solubility due to the 4-oxo group .

Key Research Findings

Pan-Xenobiotic Activation: this compound derivatives uniquely activate CAR, PXR, AHR, and VDR, making them tools for studying drug-metabolizing enzyme induction .

Green Synthesis Superiority: DES-based methods for quinazolinones reduce waste generation by 40% compared to traditional solvents .

Selectivity Challenges : While 3-methoxyphenyl enhances CAR binding, it introduces off-target effects, necessitating structural optimization for therapeutic use .

生物活性

2-(3-Methoxyphenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{10}N_{2}O

- Molecular Weight : 186.21 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazoline compounds for their ability to inhibit cancer cell growth across multiple cancer types. The findings indicated that this compound demonstrated notable cytotoxicity against several cancer cell lines, including:

- Leukemia (CCRF-CEM)

- CNS Cancer (SF-539, SNB-75, U251)

- Renal Cancer (786, RXF393, UO-31)

- Breast Cancer (MDA-MB-231)

Table 1 summarizes the percentage inhibition of cell growth by this compound compared to standard chemotherapeutic agents:

| Cell Line | % Growth Inhibition | Standard Agent |

|---|---|---|

| CCRF-CEM | 31.50 | Doxorubicin |

| SF-539 | 47.41 | Paclitaxel |

| MDA-MB-231 | 35.00 | Cisplatin |

These results suggest that the compound may serve as a promising lead in the development of new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of quinazolines have also been extensively studied. A synthesis of various derivatives, including this compound, revealed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are presented in Table 2.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 | Highly Active |

| Escherichia coli | 25 | Moderately Active |

| Helicobacter pylori | 50 | Active |

| Shigella flexneri | 50 | Moderately Active |

The compound exhibited stronger activity compared to standard antibiotics such as sulfamethoxazole .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to interact with various biological targets:

- EGFR Inhibition : Quinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumorigenesis .

- Constitutive Androstane Receptor (CAR) : Recent studies indicate that derivatives like this compound act as direct agonists of CAR, influencing metabolic processes related to xenobiotics .

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives for their anticancer efficacy in vivo. The study highlighted that compounds similar to this compound not only inhibited tumor growth but also reduced metastasis in animal models

Q & A

Basic: What safety precautions are critical when handling 2-(3-methoxyphenyl)quinazoline derivatives in laboratory settings?

Answer:

- Hazard Identification : The compound and its analogs are harmful via inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats.

- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain safety showers and eyewash stations in the lab .

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methoxy group (-OCH₃) at the 3-position shows a singlet near δ 3.8 ppm in -NMR .

- LC-MS : Determine molecular weight and purity. A derivative with a 3-methoxyphenyl group (C₁₅H₁₄N₄O) has an [M+H]⁺ peak at m/z 279.1 .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantitative analysis. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Basic: What are the foundational synthetic routes for this compound derivatives?

Answer:

- Cyclocondensation : React 3-methoxybenzaldehyde with aminobenzonitrile under acidic conditions to form the quinazoline core.

- Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). For example, 5-cyclohexyl-2-(3-methoxyphenyl)triazoloquinazoline is synthesized in 71.3% yield using Pd catalysis .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate products .

Advanced: How do substituents at the 2- and 3-positions of the quinazoline core influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- Position 2 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal activity. For instance, 2-(3-trifluoromethylphenyl) derivatives show improved binding to fungal cytochrome P450 .

- Position 3 : Methoxy groups increase hydrophobicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Validation : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like DHFR or CYP51 .

Advanced: How can reaction conditions be optimized to improve yields of triazoloquinazoline derivatives?

Answer:

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency. For example, CuI in DMF at 80°C increases yields of 2-(3-methoxyphenyl)triazoloquinazoline from 55% to 86% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature Control : Gradual heating (60–100°C) minimizes side reactions like oxidation.

Advanced: What methodologies are effective for identifying and quantifying impurities in this compound batches?

Answer:

- LC-HRMS : Identify impurities (e.g., des-methyl byproducts) using high-resolution mass spectrometry. Set thresholds at 0.1% per ICH guidelines .

- NMR Spiking : Add authentic impurity standards (e.g., 3-methoxybenzaldehyde) to confirm peak assignments .

- Forced Degradation : Expose the compound to heat, light, and humidity to simulate stability issues .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) of this compound derivatives be predicted computationally?

Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), permeability (Caco-2 model), and metabolic stability (CYP3A4 substrate likelihood) .

- In Silico Profiling : Molecular dynamics simulations (e.g., GROMACS) assess binding to plasma proteins like albumin .

Advanced: What strategies are employed in multi-step synthesis of complex quinazoline-based pharmacophores?

Answer:

- Modular Synthesis : Build the quinazoline core first, then add functional groups. For example, AZD8931 (a kinase inhibitor) is synthesized via 11 steps, starting with methyl 4,5-dimethoxy-2-nitrobenzoate .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during cross-coupling to prevent side reactions .

- Scale-Up : Transition from batch to flow chemistry for steps requiring precise temperature control (e.g., nitro reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。